Trimethylsilyl methanesulfonate (TMSOMs, CAS 10090-05-8) is a highly versatile silylating agent, mild Lewis acid, and functional electrolyte additive. In procurement and material selection, it occupies a critical 'Goldilocks' reactivity zone—significantly milder than the highly reactive trimethylsilyl trifluoromethanesulfonate (TMSOTf), yet more active than trimethylsilyl chloride (TMSCl). Industrially, it is prioritized as a bifunctional electrolyte additive for high-voltage lithium-ion batteries, where it forms stable cathode-electrolyte interphases (CEI) and scavenges corrosive hydrofluoric acid (HF)[1]. In synthetic chemistry, buyers select TMSOMs over its triflate analog to prevent substrate decomposition, unwanted side reactions, or the need for cryogenic cooling during sensitive transformations such as glycosylations, allylations, and ester reductions[2].
Generic substitution of TMSOMs fails because its specific reactivity profile and dual-functional structure cannot be replicated by common analogs. Substituting TMSOMs with TMSOTf in organic synthesis frequently leads to substrate over-activation, rapid decomposition, or uncontrollable Friedel-Crafts side reactions due to the extreme Lewis acidity of the triflate anion [1]. Conversely, substitution with TMSCl often results in no reaction unless harsh, incompatible bases are introduced. In battery electrolyte formulations, replacing TMSOMs with generic sulfonates or non-sulfonated silanes (like TMSP) fails to provide the synergistic effect of the mesylate’s -SO3- group (which forms the protective CEI) and the -O-Si- group (which scavenges HF), leading to severe transition metal dissolution and rapid capacity fade in high-nickel or lithium-rich cathodes [2].
In high-voltage (5V-class) lithium-rich layered oxide (LLO) batteries, the addition of TMSOMs to the baseline carbonate electrolyte significantly improves cycle life. The -SO3- group undergoes electrochemical oxidation to form a robust cathode-electrolyte interphase (CEI), while the -O-Si- group scavenges corrosive HF. This dual action yields a discharge capacity retention of 92.8% after 100 cycles, compared to severe capacity fade and transition metal dissolution in the baseline electrolyte [1].
| Evidence Dimension | Discharge capacity retention (100 cycles) |
| Target Compound Data | 92.8% capacity retention |
| Comparator Or Baseline | Baseline carbonate electrolyte (severe capacity fade, <80%) |
| Quantified Difference | >12% absolute improvement in capacity retention with negligible transition metal dissolution. |
| Conditions | 5V-class Li-rich layered oxide (LLO) cells, 100 cycles. |
Essential for battery manufacturers procuring functional additives to extend cycle life and suppress gas evolution in high-energy-density cathodes.
The reactivity gap between TMSOMs and TMSOTf is critical for selective synthesis. In the electrophilic activation of diacetoxyiodoarenes for the aryliodination of toluene, TMSOTf drives the reaction to >99% conversion within one hour at room temperature. In contrast, substituting TMSOTf with TMSOMs under identical conditions yields 0% conversion [1]. This demonstrates that TMSOMs is a significantly milder Lewis acid, acting as a spectator in high-barrier activations where TMSOTf acts as a potent, sometimes destructive, initiator.
| Evidence Dimension | Conversion rate of arene to diaryliodonium salt |
| Target Compound Data | 0% conversion (acts as a mild/inactive reagent in this specific assay) |
| Comparator Or Baseline | >99% conversion with TMSOTf |
| Quantified Difference | 99% difference in conversion rate, proving a massive reactivity threshold gap. |
| Conditions | 1.5 eq diacetoxyiodoarene, 3.0 eq silyl reagent, CD3CN, room temperature, 1 h. |
Proves that TMSOMs cannot be generically swapped with TMSOTf; it must be specifically procured when a milder Lewis acid is required to prevent over-reaction or decomposition of sensitive substrates.
In the synthesis of homoallyl ethers via the Hosomi-Sakurai reaction, the choice of Lewis acid dictates both yield and stereoselectivity. While strong Lewis acids like TiCl4 or TMSOTf can cause unwanted side reactions or require cryogenic temperatures (-78 °C) to control reactivity, TMSOMs effectively catalyzes the allylation of a wide range of aromatic, aliphatic, and heterocyclic aldehydes/acetals at room temperature [1]. This provides a milder, highly efficient pathway to homoallyl ethers without the substrate degradation associated with harsher catalysts.
| Evidence Dimension | Reaction temperature and substrate compatibility |
| Target Compound Data | Smooth allylation at room temperature (70-90% yield) |
| Comparator Or Baseline | TMSOTf or TiCl4 (often requires -78 °C to control side reactions) |
| Quantified Difference | Enables room-temperature processing instead of cryogenic conditions, maintaining 70-90% yields. |
| Conditions | Allylation of aldehydes/acetals with allyltrimethylsilane. |
Allows process chemists to eliminate costly cryogenic cooling steps during scale-up while maintaining high yields of target ethers.
Procured as a bifunctional electrolyte additive for 5V-class and lithium-rich layered oxide (LLO) cells to form a stable CEI and scavenge HF, directly improving capacity retention and suppressing transition metal dissolution [1].
Selected for Hosomi-Sakurai allylations, glycosylations, and other sensitive couplings where TMSOTf causes substrate decomposition or requires costly cryogenic cooling [2].
Utilized in combination with silanes (e.g., Et3SiH) to selectively reduce esters to ethers, avoiding the over-reduction to alcohols typically seen with standard hydride reagents [3].
Flammable